Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 2-amino-4-chloromethyl-1,3-thiazole-5-carboxylate with butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new thiazole derivatives with different functional groups.
Oxidation: Formation of oxidized thiazole derivatives.
Reduction: Formation of reduced thiazole derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Biological Studies: The compound is used in studies investigating the biological activity of thiazole derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiazole ring structure also contributes to the compound’s ability to interact with biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-amino-4-(chloromethyl)-1,3-thiazole-5-carboxylate: Similar structure but lacks the butylamino group.
Ethyl 2-(methylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate: Contains a methylamino group instead of a butylamino group.
Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate: Contains a methyl group instead of a chloromethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c1-3-5-6-13-11-14-8(7-12)9(17-11)10(15)16-4-2/h3-7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHGAFIRRZRYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C(S1)C(=O)OCC)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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